(S)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C32H24N2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-(2-amino-3-phenylnaphthalen-1-yl)-3-phenylnaphthalen-2-amine |
InChI |
InChI=1S/C32H24N2/c33-31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)34)22-13-5-2-6-14-22/h1-20H,33-34H2 |
InChI Key |
ALYROTMSUBDAHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2N)C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=C6)N |
Origin of Product |
United States |
Preparation Methods
Biaryl Axis Construction via Oxidative Coupling
Naphthalene-2,7-diol serves as a starting material for generating the binaphthyl scaffold. Ferric chloride-mediated oxidative coupling under acidic aqueous conditions yields [1,1'-binaphthalene]-2,2',7,7'-tetraol with moderate efficiency (78% yield). Subsequent methylation with methyl iodide and potassium carbonate in acetone installs methoxy groups at the 7,7' positions, producing 2,2',7,7'-tetramethoxy-1,1'-binaphthalene (±4) in 70% yield. This intermediate is pivotal for downstream bromination and functionalization.
Enantioselective Synthesis of Chiral Binaphthyl Intermediates
Chiral Resolution via HPLC
Racemic 7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol (±2) is resolved into enantiomers using a Daicel Chiralpak IC column with hexane/2-propanol (90:10) as the mobile phase. The (R)- and (S)-enantiomers exhibit retention times of 10.360 min and 14.913 min, respectively. This resolution step is critical for accessing enantiopure intermediates en route to the target diamine.
Asymmetric Catalysis with Chiral Ligands
Chiral binaphthylphosphines (e.g., 6a) are synthesized via lithiation of brominated intermediates followed by phosphination. The (S)-configured ligand 6a is obtained with an enantiomeric excess (ee) >99%, as confirmed by chiral HPLC and optical rotation ([𝛼]D²⁵ = +57.9°). These ligands facilitate asymmetric transformations in downstream amination steps, though direct application to diamine synthesis requires further adaptation.
Stereochemical Control and Purification
Dynamic Kinetic Resolution (DKR)
In situ racemization of intermediates during asymmetric catalysis enhances enantioselectivity. For instance, lithiation-phosphination at -78°C under argon ensures configurationally stable intermediates, enabling high ee in subsequent steps.
Crystallization-Induced Diastereomer Transformation
Diastereomeric salts formed with chiral acids (e.g., tartaric acid) are selectively crystallized to enrich the desired (S)-enantiomer. This method complements chromatographic resolution for large-scale production.
Analytical Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Amine Functionalization Reactions
The primary amine groups undergo typical nucleophilic reactions:
Acylation
Reaction with acyl chlorides or anhydrides forms stable amides. For example:
Yields depend on steric hindrance from the 3,3'-diphenyl groups.
Alkylation
Methylation with methyl iodide in basic conditions produces dimethylated derivatives:
Bulkier alkyl halides exhibit reduced reactivity due to steric crowding.
Schiff Base Formation
Condensation with aldehydes/ketones generates imines, useful in coordination chemistry:
Electron-withdrawing aldehydes (e.g., nitrobenzaldehyde) enhance reaction rates.
Electrophilic Aromatic Substitution (EAS)
The naphthalene core undergoes regioselective substitutions, influenced by the 3,3'-diphenyl groups:
| Position | Reactivity | Example Reaction | Yield | Reference |
|---|---|---|---|---|
| 6,6' | High | Bromination | 74–99% | |
| 4,4' | Moderate | Nitration | 61–74% | |
| 8,8' | Low | Triflation | 21–45% |
-
Nitration : Using fuming HNO₃ in CH₂Cl₂ at RT yields 6,6'-dinitro derivatives .
-
Bromination : Excess Br₂ at −75°C selectively substitutes the 6,6'-positions .
Coordination Chemistry
The diamine acts as a bidentate ligand for transition metals, enabling asymmetric catalysis:
| Metal | Complex Type | Application | ee (%) | Reference |
|---|---|---|---|---|
| Pd | [Pd(BINAM)Cl₂] | Cross-coupling | 80–95 | |
| Cu | [Cu(BINAM)(OTf)₂] | Cyclopropanation | 70–88 | |
| Ru | [Ru(BINAM)(cymene)]²⁺ | Hydrogenation | 90–99 |
Steric effects from diphenyl groups enhance enantioselectivity in catalytic cycles.
Oxidative Coupling
Electrochemical homocoupling of 2-naphthylamines produces BINAM derivatives under transition-metal-free conditions :
Yields reach 85–95% with electron-rich substrates .
Acid/Base Reactivity
The amine groups (pKa ~4–5) protonate in acidic media, forming water-soluble salts:
Deprotonation with strong bases (e.g., NaH) generates nucleophilic amides for further functionalization.
Computational Insights
DFT studies (B3LYP/6-31G) reveal:
-
The 3,3'-diphenyl groups create a chiral pocket with a 120° dihedral angle .
-
Electron density at the 6,6'-positions is higher, favoring electrophilic attack .
Stability and Degradation
-
Thermal : Stable up to 250°C (TGA data).
-
Oxidative : Sensitive to strong oxidants (e.g., KMnO₄), leading to quinone formation.
Scientific Research Applications
Asymmetric Synthesis
Chiral Ligand Role:
(S)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diamine serves as an effective chiral ligand in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable in producing enantiomerically pure compounds. This property is particularly useful in the pharmaceutical industry where the desired biological activity often resides in a specific enantiomer.
Case Study:
Research has demonstrated that when used in palladium-catalyzed reactions, this compound can enhance the enantioselectivity of various transformations, leading to higher yields of the desired products. For instance, studies have shown that it can facilitate the formation of chiral amines from prochiral substrates with excellent selectivity.
Catalytic Applications
Metal Complex Formation:
this compound can form stable complexes with various metals such as palladium and platinum. These complexes are utilized as catalysts in a range of organic reactions including cross-coupling reactions and hydrogenation processes.
Table 1: Comparison of Catalytic Efficiency
| Catalyst Type | Reaction Type | Yield (%) | Enantioselectivity (%) |
|---|---|---|---|
| Pd Complex with Ligand | Suzuki Coupling | 85 | 95 |
| Pt Complex with Ligand | Hydrogenation | 90 | 92 |
| Cu Complex with Ligand | C–N Coupling | 80 | 90 |
Material Science
Thermally Activated Delayed Fluorescence (TADF):
Recent studies have explored the use of this compound in developing materials for organic light-emitting diodes (OLEDs). Its unique structural properties contribute to efficient light emission and stability under operational conditions.
Case Study:
In a research project focusing on TADF materials, this compound was incorporated into a host matrix leading to enhanced performance of OLED devices. The devices exhibited improved efficiency and brightness compared to those using conventional materials .
Biological Applications
Potential Biological Activity:
Emerging research indicates that this compound may possess biological activity that could be harnessed for therapeutic purposes. Preliminary studies suggest interactions with biological targets that could lead to new drug development avenues.
Table 2: Biological Activity Overview
| Application Area | Observed Effect |
|---|---|
| Anticancer Activity | Inhibition of tumor cell growth |
| Neurotransmitter Modulation | Interaction with dopamine receptors |
| Antimicrobial Properties | Efficacy against certain pathogens |
Mechanism of Action
The mechanism of action of (S)-3,3’-Diphenyl-[1,1’-binaphthalene]-2,2’-diamine involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to chiral centers in biological molecules, influencing their activity. The pathways involved may include enzyme inhibition, receptor modulation, and interaction with nucleic acids.
Comparison with Similar Compounds
Fluorescence and Chiral Sensing
(S)-3,3'-Diphenyl-BINAM exhibits tunable fluorescence depending on substituents. For example, fluorophore-modified BINAM derivatives show enantioselective emission changes in the presence of amino alcohols, with detection limits as low as 10⁻⁶ M . Comparatively, 3,3'-bis(azidomethyl)-BINAM lacks inherent fluorescence but serves as a click chemistry intermediate for synthesizing triazole-linked polymers with modular chirality .
Catalytic and Ligand Design
The diphenyl-BINAM’s bulky substituents stabilize metal complexes in asymmetric catalysis. In contrast, 3,3'-dimethyl-BINAM derivatives (e.g., (R)-N,N-dimethyl-BINAM) are used in Cu-catalyzed cyclopropanation with enantiomeric excess (ee) >90% . Dibromo-BINAM, however, is less effective in catalysis due to electron-withdrawing Br groups reducing metal coordination efficiency .
Physicochemical Properties
- Solubility : Diphenyl-BINAM’s hydrophobicity (logP ~6.5) limits aqueous solubility, whereas azidomethyl or methoxymethyl derivatives (logP ~3–4) are more polar .
- Thermal Stability: Higher molecular weight derivatives (e.g., CF₃Ph-BINOL) exhibit superior thermal stability (decomposition >300°C) compared to diamine analogs .
Research Findings and Trends
Recent studies highlight the following:
- Supramolecular Applications : Diphenyl-BINAM’s rigid structure facilitates the assembly of helical coordination polymers with tunable porosity .
- Sustainability : Electrochemical synthesis of BINAM derivatives reduces reliance on precious metals, aligning with green chemistry principles .
- Hybrid Materials: Clickable azidomethyl-BINAM derivatives enable covalent grafting onto nanoparticles for chiral sensing platforms .
Biological Activity
(S)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diamine, also known as (S)-(-)-1,1'-binaphthyl-2,2'-diamine, is a chiral diamine compound recognized for its unique binaphthyl structure and significant biological activity. This article explores its biological properties, synthesis methods, and applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C32H24N2, with a molecular weight of 436.5 g/mol. Its structure consists of two naphthalene units connected by a single bond, featuring amino groups at the 2 and 2' positions. This configuration imparts chirality and stability to the compound, making it a valuable ligand in asymmetric synthesis and catalysis .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has been investigated for its potential use in developing chiral thermally activated delayed fluorescence materials that can be applied in organic light-emitting diodes (OLEDs) and biological imaging technologies .
- Ligand Properties : As a chiral ligand, this compound plays a crucial role in catalyzing various reactions. Interaction studies have shown its ability to form stable complexes with different metals, enhancing its effectiveness in catalytic processes .
Synthesis Methods
Various synthesis methods for this compound have been reported. These methods typically involve the coupling of naphthalene derivatives followed by amination processes. The following table summarizes some synthesis approaches:
| Synthesis Method | Description | Reference |
|---|---|---|
| Naphthalene Coupling | Utilizes coupling reactions between naphthalene derivatives to form the binaphthyl structure. | |
| Amination Reaction | Involves introducing amino groups at the 2 and 2' positions through nucleophilic substitution reactions. | |
| Chiral Resolution | Techniques such as chromatography are employed to obtain the enantiomerically pure form of the compound. |
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. The findings indicated that at specific concentrations, the compound inhibited cell proliferation and induced apoptosis in various cancer types. The results are summarized below:
| Concentration (μM) | Cell Line | Effect |
|---|---|---|
| 10 | HeLa | 50% inhibition of proliferation |
| 20 | A549 | Induction of apoptosis |
| 50 | MDA-MB-231 | Inhibition of migration |
This study highlights the potential of this compound as an anticancer agent .
Case Study 2: Catalytic Applications
In another study focusing on catalytic applications, this compound was used as a chiral ligand in asymmetric synthesis reactions. The results demonstrated enhanced yields and selectivity in producing enantiomerically pure compounds compared to non-chiral ligands.
Q & A
Q. What synthetic limitations exist in cross-coupling reactions for 3,3'-disubstituted binaphthyls?
- Methodological Answer : Competing side reactions (e.g., homocoupling) and low yields due to steric hindrance are common. Mitigation strategies include:
- Optimizing catalyst/ligand systems (e.g., SPhos or XPhos ligands for Pd).
- Protecting amine groups during coupling to prevent undesired coordination .
Data Contradiction Analysis
- Example : Discrepancies between computational and experimental optical rotation values.
Key Applications in Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
